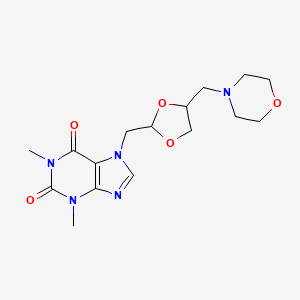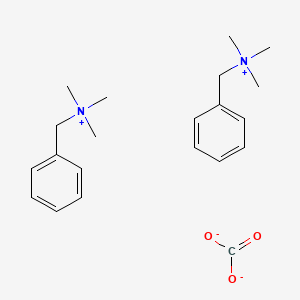
benzyl(trimethyl)azanium;carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(trimethyl)azanium;carbonate is a quaternary ammonium compound. It consists of a benzyl group attached to a nitrogen atom, which is further bonded to three methyl groups, forming a positively charged azanium ion. This ion pairs with a carbonate anion to form the complete compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(trimethyl)azanium;carbonate typically involves the quaternization of benzylamine with trimethylamine in the presence of a carbonate source. The reaction can be carried out under mild conditions, often at room temperature, using solvents like methanol or ethanol. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3)_3\text{N} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3^+ + \text{CO}_3^{2-} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(trimethyl)azanium;carbonate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form benzylamine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl(trimethyl)azanium;carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, disinfectants, and antistatic agents.
Mécanisme D'action
The mechanism of action of benzyl(trimethyl)azanium;carbonate involves its interaction with biological membranes and ion channels. The positively charged azanium ion can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Tetramethylammonium carbonate
Uniqueness
Benzyl(trimethyl)azanium;carbonate is unique due to its specific combination of a benzyl group and a trimethylazanium ion paired with a carbonate anion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, enhancing its versatility in different environments.
Propriétés
Numéro CAS |
73680-73-6 |
|---|---|
Formule moléculaire |
C21H32N2O3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
benzyl(trimethyl)azanium;carbonate |
InChI |
InChI=1S/2C10H16N.CH2O3/c2*1-11(2,3)9-10-7-5-4-6-8-10;2-1(3)4/h2*4-8H,9H2,1-3H3;(H2,2,3,4)/q2*+1;/p-2 |
Clé InChI |
WTZGPCBXPZNQIU-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C(=O)([O-])[O-] |
Numéros CAS associés |
14800-24-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)







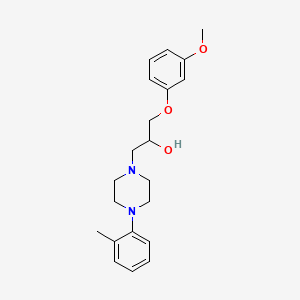
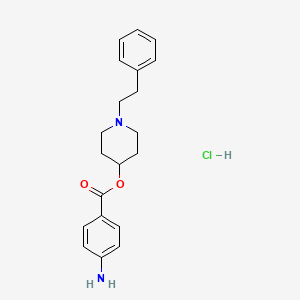
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
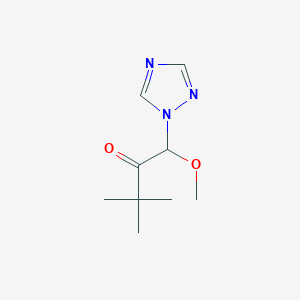
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
